Motixafortide

Content Navigation

CAS Number

Product Name

IUPAC Name

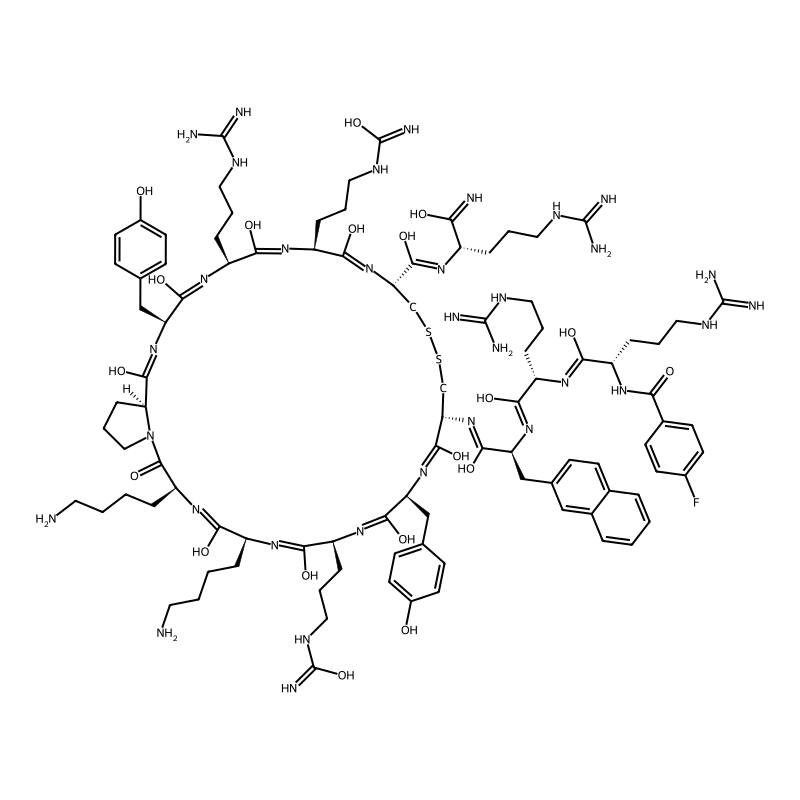

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Structural Mechanism and Conformational Stabilization

Computational and structural studies reveal that motixafortide's high potency and long receptor occupancy result from its specific binding mode, which stabilizes CXCR4 in an inactive state.

- Comparison with Agonist (CXCL12): Molecular dynamics simulations show the endogenous agonist CXCL12 triggers conformational changes in CXCR4 associated with active-like GPCR states. In contrast, This compound favors and stabilizes inactive receptor conformations [1].

- Key Binding Interactions: this compound's six cationic (positively charged) residues form strong charge-charge interactions with acidic residues on CXCR4. Two of its synthetic, bulky chemical groups help restrict the movement of key receptor residues involved in the activation switch [1].

- Impact on Conserved GPCR Motifs: Analysis of conserved GPCR structural motifs confirms the antagonist effect [1]:

- PIF Motif: In the this compound-bound complex, residue F248⁶⁴⁴ remains in a position characteristic of the inactive state, unlike in the agonist-bound system.

- NPxxY Motif: Residue Y302⁷⁵³ in the this compound-bound structure points toward the intracellular side, forming a polar interaction that stabilizes the inactive conformation, mirroring what is seen in inactive CXCR4 crystal structures.

The diagram below illustrates how this compound antagonism affects key CXCR4 structural motifs and downstream signaling.

Experimental & Clinical Evidence

The proposed molecular mechanism is supported by robust preclinical and clinical data demonstrating its functional impact.

- Hematopoietic Stem Cell (HSC) Mobilization: This is the primary FDA-approved indication. This compound blocks the CXCL12/CXCR4 axis that anchors HSCs within the bone marrow niche. This disruption mobilizes HSCs into the peripheral blood for collection [2] [3] [4].

- In the phase 3 GENESIS trial, 92.5% of multiple myeloma patients receiving this compound with filgrastim (G-CSF) collected the target number of HSCs within two apheresis procedures, compared to 26.2% with placebo and G-CSF [3].

- Anticancer Effects: By disrupting CXCR4 signaling, this compound impairs critical pathways for cancer cell survival and metastasis, including PI3K/AKT and MAPK/ERK [5]. It also damages the protective tumor microenvironment by reducing the recruitment of supportive stromal cells [5] [6].

- Application in Infectious Disease: A study on tuberculosis demonstrated that this compound, combined with first-line antibiotics, improved drug delivery to infected granulomas and enhanced bacterial clearance in guinea pigs. This suggests the mechanism of disrupting CXCR4-mediated vasculature can improve drug penetration to disease sites [7].

Research Methodologies

Key methodologies from cited studies provide a framework for investigating this compound's mechanism.

| Methodology | Application & Purpose | Key Insights Generated |

|---|---|---|

| Unbiased All-Atom Molecular Dynamics (MD) Simulations [1] | Microsecond-long simulations of CXCR4 bound to this compound vs. CXCL12. | Revealed atomic-level interactions and conformational shifts (PIF, NPxxY motifs) stabilizing the inactive state. |

| Competitive Binding Assays [8] [3] | Measure ability of this compound to displace a labeled CXCR4 ligand. | Determined high binding affinity (IC₅₀ = 12 nM for analog HF51116; 0.42-4.5 nM for this compound). |

| Single-Particle Cryo-Electron Microscopy (Cryo-EM) [8] | High-resolution structure determination of CXCR4-ligand complexes. | Elucidated exact binding poses of antagonists within receptor's orthosteric pocket. |

| Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling [2] [7] | Correlate drug exposure with CD34+ cell count or bacterial burden. | Established link between CXCR4 blockade and stem cell mobilization/therapeutic efficacy. |

Conclusion

This compound represents a clinically validated, best-in-class CXCR4 antagonist whose mechanism is rooted in high-affinity binding and stabilization of the receptor's inactive conformation. Its application in stem cell mobilization is well-established, with emerging evidence supporting its potential in oncology and infectious disease by disrupting pathogenic CXCR4 signaling.

References

- 1. Structural Basis of the Binding Mode of the Antineoplastic Compound... [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 3. This compound and G-CSF to mobilize hematopoietic stem ... [nature.com]

- 4. Oncology Drug Reference Sheet: this compound | Oncology Nursing... [ons.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Targeting the chemokine receptor CXCR4 for cancer ... [biomarkerres.biomedcentral.com]

- 7. Anti‑ CXCR chemokine receptor, 4 , as an adjunct... This compound [spandidos-publications.com]

- 8. Structural mechanisms underlying the modulation of CXCR4 ... [pmc.ncbi.nlm.nih.gov]

Motixafortide in vitro IC50 CXCR4 inhibition

Mechanism of Action and Structural Insights

Motixafortide acts as a highly selective CXCR4 antagonist by competitively inhibiting the binding of the natural ligand, CXCL12 (SDF-1α) [1]. Its potent antagonism is characterized by several key features:

- Stabilization of Inactive Conformation: Molecular dynamics simulations demonstrate that this compound binding favors the inactive state of the CXCR4 receptor. This is evidenced by its influence on key GPCR structural motifs (PIF, NPxxY, and toggle switch), preventing the conformational shifts required for G-protein coupling and signal transduction [2].

- Key Molecular Interactions: The peptide's structure includes six cationic residues that form strong charge-charge interactions with acidic residues (Asp, Glu) in the CXCR4 binding pocket. These, along with its two synthetic bulky moieties, contribute to its high affinity and long receptor occupancy [1] [2].

- Functional Antagonism: By blocking CXCL12 binding, this compound disrupts downstream CXCR4 signaling pathways, including Gαi-mediated inhibition of cAMP and β-arrestin recruitment, which are implicated in cell survival, proliferation, and migration [3].

The diagram below illustrates the core mechanism of CXCR4 inhibition by this compound.

Figure 1: this compound competitively inhibits CXCL12 binding, stabilizing CXCR4 in its inactive state and blocking downstream signaling.

Experimental Assays for CXCR4 Inhibition

The in vitro characterization of CXCR4 inhibitors like this compound typically involves a panel of assays to assess binding and functional antagonism across different pathways [3].

- CXCR4 Binding Assay: This assay directly measures a compound's ability to bind the CXCR4 receptor and displace a reference ligand.

- Core Principle: Competitive binding using cells expressing recombinant or native CXCR4.

- Key Reagents: Cell line (e.g., CHO-CXCR4 or Sup-T1), fluorescently-labeled or radio-labeled CXCR4 antibody (e.g., 12G5), test compound.

- Procedure: Incubate cells with the test compound and a defined concentration of a labeled CXCR4-targeting antibody. Measure the remaining antibody binding via flow cytometry or scintillation counting. The IC₅₀ is the compound concentration that displaces 50% of the reference antibody [4].

- Gαi-Mediated cAMP Modulation Assay: This functional assay assesses antagonism of the primary CXCR4 signaling pathway.

- Core Principle: CXCL12 binding inhibits adenylyl cyclase via Gαi, reducing cAMP levels. An antagonist blocks this effect.

- Key Reagents: Cells expressing CXCR4, forskolin (to stimulate cAMP production), CXCL12, test compound, cAMP detection kit (e.g., HTRF, ELISA).

- Procedure: Pre-treat cells with the test compound, then stimulate with CXCL12 and forskolin. Measure intracellular cAMP. Effective antagonists will reverse the CXCL12-induced cAMP decrease in a dose-dependent manner [3].

- β-Arrestin Recruitment Assay: This evaluates antagonism of a distinct, G-protein-independent signaling pathway.

- Core Principle: Measures the inability of activated CXCR4 to recruit β-arrestin in the presence of an antagonist.

- Key Reagents: Cell line with a reporter system (e.g., PathHunter, BRET), CXCL12, test compound.

- Procedure: Incubate cells with the test compound and then stimulate with CXCL12. Quantify β-arrestin recruitment via chemiluminescence or fluorescence. Antagonists will inhibit the signal [3].

The workflow for a comprehensive in vitro screening strategy integrating these assays is shown below.

Figure 2: A multi-assay screening strategy is used to fully characterize CXCR4 inhibitors, identifying balanced and biased antagonists.

Comparative Inhibitor Profile

This compound is distinguished from other CXCR4 inhibitors like the small molecule plerixafor (AMD3100) by its higher affinity and longer receptor occupancy [5]. The table below provides a comparative overview.

| Feature | This compound | Plerixafor (AMD3100) |

|---|---|---|

| Chemical Class | Synthetic cyclic peptide | Bicyclam small molecule [6] |

| Binding Affinity (Kᵢ) | 0.32 nM [5] | ~652 nM [5] |

| Key Binding Interactions | Six cationic residues with CXCR4 acidic pockets; two synthetic bulky moieties [2] | Two cyclam rings interacting with D²⁶² and E²⁸⁸ [6] |

| Receptor Occupancy | >48 hours [5] | Short-acting [5] |

| Therapeutic Application | Stem cell mobilization (approved); investigational in cancer immunotherapy [1] [7] | Stem cell mobilization (approved) [5] |

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. Structural Basis of the Binding Mode of the Antineoplastic ... [pmc.ncbi.nlm.nih.gov]

- 3. CXCR4 Antagonists: A Screening Strategy for Identification ... [sciencedirect.com]

- 4. High affinity CXCR4 inhibitors generated by linking low ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound and G-CSF to mobilize hematopoietic stem ... [nature.com]

- 6. Structural insights into CXCR4 modulation and ... [nature.com]

- 7. BioLineRx Announces New Pilot Phase Data from Phase 2 ... [prnewswire.com]

Motixafortide preclinical studies cancer models

Molecular Mechanism of Action

Motixafortide is a synthetic, cyclic peptide that acts as a high-affinity, selective antagonist of the C-X-C Chemokine Receptor 4 (CXCR4). Its mechanism is characterized by the following:

- High-Affinity Binding: this compound binds to CXCR4 with high affinity (Kᵢ, 0.32 nM), effectively outcompeting its natural ligand, CXCL12 [1] [2].

- Stabilization of Inactive Conformation: Computational studies and molecular dynamics simulations demonstrate that this compound stabilizes the CXCR4 receptor in an inactive state by forming multiple charge-charge interactions via its six cationic residues with acidic residues on the receptor. This prevents the conformational changes required for GPCR activation that are triggered by CXCL12 binding [3] [4].

- Long Receptor Occupancy: The drug exhibits long receptor occupancy and extended pharmacodynamic activity in vivo, lasting over 48 hours [1] [2].

The following diagram illustrates the CXCR4/CXCL12 signaling pathway and how this compound inhibits it.

Mechanism of CXCR4 inhibition by this compound. This compound binds CXCR4, blocking CXCL12-mediated signaling and its downstream effects.

Preclinical & Clinical Evidence Summary

The therapeutic effects of this compound, stemming from CXCR4 inhibition, have been evaluated in both hematologic and oncologic settings. The key findings are summarized in the table below.

| Study Model / Indication | Key Findings / Endpoints | Proposed Mechanism in Context |

|---|---|---|

| Preclinical: Computational & *In Vitro | Molecular dynamics simulations confirm stabilization of CXCR4 inactive state; high affinity (Kᵢ 0.32 nM) and long receptor occupancy (>48 h) [3] [1]. | Antagonism blocks CXCL12/CXCR4 axis, which is central to cell retention and migration. |

| Clinical: Multiple Myeloma (GENESIS Phase 3) | Primary endpoint: 92.5% of patients collected ≥6×10⁶ CD34+ cells/kg within 2 apheresis sessions vs. 26.2% with placebo+G-CSF. Secondary endpoint: 88.8% achieved goal in 1 session vs. 9.5% (placebo) [1]. | Disrupts CXCR4-mediated retention of hematopoietic stem and progenitor cells (HSPCs) in bone marrow, mobilizing them to peripheral blood for collection [1] [5]. |

| Clinical: Pancreatic Cancer (CheMo4METPANC Phase 2) | In a pilot phase (N=11), the combination showed ORR 64% and DCR 91%. 4 of 11 patients were progression-free >1 year [6] [7]. Analysis of biopsies showed increased CD8+ T-cell tumor infiltration in all patients [6]. | Modulates tumor microenvironment: blocks CXCR4 on immune cells, reducing sequestration and enhancing infiltration of cytotoxic T-cells into tumors [6] [2]. |

Experimental Insights and Methodologies

While the search results do not contain full laboratory protocols, they highlight key methodological approaches used in this compound studies.

- Molecular Dynamics (MD) Simulations: Unbiased, all-atom MD simulations (microsecond-long) were used to characterize the binding mode of this compound to CXCR4. Systems were embedded in a hydrated phospholipid bilayer, and conformational changes in key GPCR motifs (PIF, NPxxY, toggle switch) were analyzed and compared to agonist-bound CXCR4 and existing active/inactive receptor structures [3] [4].

- Clinical Trial Correlative Studies:

- Stem Cell Mobilization: CD34+ cell counts were performed by both central and local laboratories using standardized flow cytometry. Successful mobilization was defined as collecting ≥6×10⁶ CD34+ cells per kg of body weight [1] [5].

- Tumor Microenvironment Analysis: In pancreatic cancer trials, paired pre- and on-treatment tumor biopsies were analyzed. Immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes (TILs) and analysis of cancer-associated fibroblasts (CAFs) were performed to correlate treatment with CD8+ T-cell infiltration and potential biomarkers of response [6].

Interpretation and Research Implications

The data positions this compound as a versatile therapeutic agent targeting the CXCR4/CXCL12 axis. Its high affinity and long receptor occupancy may offer a clinical advantage [1] [2]. The ability to mobilize primitive hematopoietic stem cells and simultaneously modulate the tumor immune microenvironment underscores its dual-function potential across disparate disease states [1] [6].

Identified Information Gaps

Based on the search results, the following detailed preclinical information is currently lacking and may require consultation of specialized scientific databases or original publications:

- Specifics on in vitro assays (e.g., calcium flux, chemotaxis) used to validate CXCR4 inhibition.

- Detailed protocols and results from in vivo efficacy studies in standard preclinical cancer models (e.g., mouse xenograft models of pancreatic, breast, or lung cancer).

- Comprehensive pharmacokinetic (PK) and toxicology data from animal studies.

References

- 1. This compound and G-CSF to mobilize hematopoietic stem ... [nature.com]

- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 3. Structural Basis of the Binding Mode of the Antineoplastic ... [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of the Binding Mode of the Antineoplastic ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Enables Consistent, Robust Hematopoietic ... [sciencedirect.com]

- 6. BioLineRx Announces New Pilot Phase Data from Phase 2 ... [prnewswire.com]

- 7. BioLineRx Reports Second Quarter 2025 Financial Results ... [ir.biolinerx.com]

Motixafortide hematopoietic stem cell mobilization pathway

Mechanism of Action: CXCR4 Inhibition

Motixafortide is a synthetic cyclic peptide that functions as a high-affinity antagonist (Kᵢ = 0.32 nM) of the CXCR4 receptor [1]. Its mechanism for hematopoietic stem and progenitor cell (HSPC) mobilization is based on disrupting the CXCL12/CXCR4 axis, a primary pathway responsible for retaining HSPCs within the bone marrow niche [1] [2].

The diagram below illustrates the core mechanism and key differentiators of this compound:

This compound blocks CXCR4 to mobilize HSPCs [1]

Key pharmacological differentiators of this compound include:

- High Binding Affinity: Its sub-nanomolar affinity (Kᵢ = 0.32 nM) for CXCR4 is significantly greater than that of earlier inhibitors like plerixafor (Kᵢ = 652 nM) [1].

- Extended In Vivo Activity: The drug exhibits long receptor occupancy and a pharmacodynamic effect lasting over 48 hours, enabling a sustained mobilization window [1] [2].

- Primitive HSPC Profile: Preclinical data suggest it preferentially mobilizes immunophenotypically and transcriptionally more primitive CD34+ HSPCs, which are critical for long-term engraftment [1].

Clinical Efficacy and Key Data

The GENESIS trial (NCT03246529), a phase 3, double-blind, placebo-controlled study, established the efficacy of this compound in combination with Granulocyte Colony-Stimulating Factor (G-CSF) for autologous transplantation in multiple myeloma patients [1] [3].

Table 1: Primary and Secondary Endpoints from the GENESIS Phase 3 Trial [1]

| Endpoint Description | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Primary: Proportion of patients collecting ≥6.0 × 10⁶ CD34+ cells/kg in ≤2 aphereses | 92.5% | 26.2% | 53.3 (14.12 – 201.33) | < 0.0001 |

| Secondary: Proportion of patients collecting ≥6.0 × 10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | 118.0 (25.36 – 549.35) | < 0.0001 |

Table 2: Kinetics of CD34+ Cell Mobilization in Peripheral Blood [1]

| Timepoint of Measurement | This compound + G-CSF | Placebo + G-CSF |

|---|---|---|

| Baseline (pre-G-CSF) | 1.5 cells/μL | 1.7 cells/μL |

| Post-G-CSF (pre-motixafortide/placebo) | 15.8 cells/μL | 12.0 cells/μL |

| Post-motixafortide/placebo (pre-apheresis) | 116.0 cells/μL | 19.0 cells/μL |

The trial demonstrated that the this compound combination enables rapid and highly efficient collection of optimal HSPC doses, reducing the need for multiple apheresis procedures [1].

Application Protocol and Safety

The established clinical protocol for stem cell mobilization in multiple myeloma involves a specific sequence of G-CSF and this compound administration, followed by apheresis.

Standard this compound + G-CSF mobilization protocol [1]

Safety and Tolerability: The most common adverse reactions are transient, Grade 1/2 injection site reactions (including pain in 50% of patients, erythema in 27.5%, and pruritus in 21.3%) [1]. Systemic reactions like flushing, fatigue, headache, and shortness of breath can also occur [4].

A recent study proposed an enhanced premedication protocol ("MF-DEX") to manage these side effects, significantly reducing their incidence and severity. This protocol adds dexamethasone and montelukast to the standard premedication of antihistamines, H2 blockers, and acetaminophen [4].

Expanding Applications and Research Directions

Research on this compound for HSPC mobilization is expanding into new therapeutic areas, particularly where efficient collection of primitive stem cells is critical.

Sickle Cell Disease (SCD): A Phase 1 study (NCT06442761) is investigating this compound for mobilizing HSCs in SCD patients for gene therapy [5]. This is significant because G-CSF is generally unsafe in SCD due to risks of vaso-occlusive crises, and current plerixafor-based regimens often require multiple mobilization cycles to collect the high cell numbers needed for gene editing [2] [5]. This compound's potential to achieve this in fewer cycles could be transformative.

References

- 1. This compound and G-CSF to mobilize hematopoietic stem ... [nature.com]

- 2. Innovations in hematopoietic stem-cell mobilization: a review ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound and G-CSF to mobilize hematopoietic stem cells ... [pubmed.ncbi.nlm.nih.gov]

- 4. New Protocol Reduces Side Effects In Use of Key Drug for ... [foxchase.org]

- 5. This compound for Hematopoietic Stem and Progenitor Cell ... [sciencedirect.com]

Motixafortide CXCL12-CXCR4 signaling axis disruption

CXCL12-CXCR4 Axis and Role in Disease

The CXCL12-CXCR4 axis is a chemokine-receptor pair critical in physiological processes and cancer pathogenesis [1] [2]. CXCR4, a G protein-coupled receptor (GPCR), binds exclusively to its ligand CXCL12 (Stromal Cell-Derived Factor-1 or SDF-1) [1] [3] [2]. This binding activates downstream signaling pathways that regulate cell survival, proliferation, migration, and adhesion [1] [2].

In cancer, this axis is hijacked to drive tumor progression, metastasis, and drug resistance [1] [4] [5]. CXCR4 overexpression in tumor cells and high CXCL12 expression in tissues like bone marrow, lymph nodes, and lungs create a concentration gradient, directing cancer cell metastasis to these organs [5] [2]. The table below summarizes key pathological roles.

| Pathological Role | Underlying Mechanism | Cancer/Tumor Context |

|---|---|---|

| Promotes Metastasis | Directs cell migration to CXCL12-secreting organs [5] | Over 20 cancer types (e.g., pancreatic, breast, lung) [5] |

| Enables Drug Resistance | Activates pro-survival pathways (PI3K/AKT, JAK/STAT); induces cancer stem cell (CSC) phenotype [4] [5] | Triple-negative breast cancer (TNBC) [4], hematological malignancies [5] |

| Mediates Immunosuppression | Recruits immunosuppressive cells (Tregs, MDSCs) to tumor microenvironment (TME) [5] | Pancreatic cancer [6] |

| Stem Cell Retention | Anchors hematopoietic stem/progenitor cells (HSPCs) in bone marrow via CXCL12 binding [7] | Multiple myeloma (limits stem cell collection for transplant) [7] [8] |

Molecular Mechanism of Motixafortide

This compound disrupts the CXCL12-CXCR4 axis as a potent, selective antagonist. Its high-affinity binding prevents CXCL12 from activating the receptor, stabilizing CXCR4 in an inactive state.

Structural Basis of Antagonism

This compound is a synthetic, 14-residue cyclic peptide engineered for high-affinity CXCR4 binding [9] [6]. Its structure includes six cationic (positively charged) residues and two bulky synthetic chemical moieties [9].

Molecular dynamics simulations reveal that this compound's cationic residues form strong charge-charge interactions with acidic residues on CXCR4, contributing to high-affinity binding and long receptor occupancy (>48 hours) [9]. The bulky moieties restrict conformational changes in key CXCR4 structural motifs (PIF and NPxxY) associated with GPCR activation, locking the receptor in an inactive state [9].

Compared to the endogenous agonist CXCL12, this compound binding favors CXCR4 conformations associated with its inactive state, while CXCL12 binding induces active-like conformations [9].

This compound binds CXCR4, stabilizing its inactive state and blocking CXCL12-mediated activation.

Key Pharmacological Properties

This compound exhibits outstanding pharmacological features contributing to its efficacy.

| Property | Value / Characterization | Significance |

|---|---|---|

| IC₅₀ (Potency) | 0.42 - 4.5 nM [7] | High potency; sub-nanomolar to low nanomolar range |

| Binding Affinity | High affinity with slow dissociation [7] | Long receptor occupancy (>72 hours in vitro) [7] |

| Plasma Protein Binding | >99% [7] | Extensive binding |

| Effective Half-life | ~2 hours (plasma) [7] | Short plasma half-life but prolonged receptor occupancy |

| Primary Elimination Route | Urine (as metabolites) [7] | Catabolized to smaller peptides/amino acids |

Experimental Analysis of Mechanism

Understanding this compound's mechanism involves techniques ranging from molecular simulations to functional assays.

Computational and Structural Methods

Unbiased All-Atom Molecular Dynamics (MD) Simulations [9]:

- System Setup: Construct the this compound/CXCR4 complex. Embed the complex in a hydrated phospholipid bilayer to mimic the cell membrane.

- Simulation Parameters: Run microsecond-long simulations to observe spontaneous conformational changes.

- Comparative Control: Run parallel simulations of the CXCL12/CXCR4 complex.

- Key Analyses:

- Track conformational changes in conserved GPCR motifs (PIF: P211⁵·⁵⁰, V¹²⁴³·⁴⁰, F²⁴⁸⁶·⁴⁴; NPxxY: N²⁹⁹⁷·⁴⁹, P³⁰⁰⁷·⁵⁰, Y³⁰²⁷·⁵³).

- Measure distances and interactions between this compound's cationic residues and CXCR4's acidic residues.

- Use root-mean-square deviation (RMSD) and fluctuation (RMSF) to assess stability and flexibility.

Functional and Binding Assays

- Competitive Binding Assays: Measure the ability of this compound to displace labeled CXCL12 to determine IC₅₀ [7].

- [³⁵S]GTPγS Binding Assay: Confirm inverse agonist activity by showing reduced GTPγS binding in the presence of this compound [10].

- Cell Migration Assays: Use Boyden chambers to demonstrate inhibition of CXCL12-induced chemotaxis of CXCR4⁺ cells (e.g., cancer cell lines) [6].

- Calcium Flux Assays: Monitor intracellular calcium mobilization as a downstream readout of CXCR4 activation and its inhibition by this compound [1].

- In Vivo Stem Cell Mobilization: In multiple myeloma patients or models, administer this compound (typically subcutaneously) and measure CD34⁺ hematopoietic stem cell count in peripheral blood over time [7] [8].

Workflow for experimentally characterizing this compound's mechanism of action.

Therapeutic Applications and Clinical Translation

This compound's mechanism translates directly into specific clinical applications, primarily in oncology and hematology.

Approved Indication: Stem Cell Mobilization

- Use: In combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma [7] [8].

- Mechanistic Rationale: Disrupts CXCR4/CXCL12 interaction that anchors CD34⁺ hematopoietic stem and progenitor cells (HSPCs) in bone marrow [7].

- Clinical Outcome: In the Phase 3 GENESIS trial, ~92% of patients achieved target cell collection in two apheresis sessions versus ~26% with filgrastim alone [7] [8].

Investigational Uses: Oncology

- Combination Immunotherapy: In metastatic pancreatic cancer, combined with pembrolizumab and chemotherapy. This compound modulates the tumor microenvironment, increasing infiltration of cytotoxic T cells and reducing immunosuppressive cells, potentially "warming" cold tumors [7] [6].

- Other Cancers: Investigated in other solid tumors (e.g., breast, lung) and hematologic malignancies where CXCR4 overexpression drives progression [9].

References

- 1. Recent Advances in CXCL12/CXCR4 Antagonists and Nano ... [pmc.ncbi.nlm.nih.gov]

- 2. / CXCL Biological 12 and Its... | Encyclopedia MDPI CXCR 4 Axis [encyclopedia.pub]

- 3. The CXCL / 12 : an emerging therapeutic target for chronic... CXCR 4 axis [dovepress.com]

- 4. Targeting the CXCR4/CXCL12 Axis to Overcome Drug ... [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the chemokine receptor CXCR4 for cancer therapies [biomarkerres.biomedcentral.com]

- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. This compound: First Approval [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Basis of the Binding Mode of the Antineoplastic Compound... [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Ligand page [guidetopharmacology.org]

Motixafortide receptor occupancy duration pharmacodynamics

Mechanism of Action and Receptor Interaction

Motixafortide is a cyclic peptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1] [2]. Its mechanism can be broken down as follows:

- Target and Effect: It binds to CXCR4 and blocks the binding of its natural ligand, the stromal cell-derived factor-1α (SDF-1α/CXCL12) [1] [3]. The CXCR4/CXCL12 axis is critical for retaining hematopoietic stem cells (HSCs) within the bone marrow niche. By inhibiting this interaction, this compound disrupts the signal that anchors HSCs, leading to their mobilization into the peripheral blood [1] [4] [5].

- Molecular Binding and Conformational Change: Computational and molecular dynamics studies show that this compound binds CXCR4 differently than its natural agonist. Its six cationic residues form strong charge-charge interactions with acidic residues on the receptor. This binding stabilizes the receptor in an inactive conformation, preventing the structural changes required for signal transduction that occur when CXCL12 binds [6].

The diagram below illustrates this competitive inhibition and the downstream effect on stem cell mobilization.

Competitive inhibition of the CXCL12/CXCR4 axis by this compound promotes stem cell mobilization.

Quantitative Pharmacodynamic and Receptor Occupancy Data

The following tables summarize the key quantitative data on this compound's receptor binding, pharmacokinetics, and pharmacodynamic effects.

Table 1: Receptor Binding and Pharmacokinetic Parameters [1] [7]

| Parameter | Value | Details / Conditions |

|---|---|---|

| CXCR4 Binding Affinity (IC₅₀) | 0.42 – 4.5 nM | In vitro [1] |

| Inhibitory Constant (Kᵢ) | 0.32 nM | [5] |

| Receptor Occupancy | >72 hours | In vitro, starting at 3 nM (6.48 ng/mL) total plasma concentration [1] [7] [8] |

| Dissociation Rate (K𝒹) | 3.38 × 10⁻⁵ s⁻¹ | Slow dissociation rate [7] |

| Plasma Protein Binding | >99% | [1] [7] |

| Minimum Target Plasma Concentration | 800 ng/mL | Total concentration to achieve 3 nM free fraction [7] |

| Time to Peak Plasma (Tₘₐₓ) | 0.25 - 1.17 hours | After subcutaneous injection [1] [7] |

| Effective Half-Life | ~2 hours | In human plasma [1] |

Table 2: Pharmacodynamic Effects and Clinical Efficacy [7] [4] [5]

| Parameter | Effect with this compound + G-CSF | Effect with Placebo + G-CSF |

|---|---|---|

| Peak CD34+ Cell Mobilization | 116.0 cells/μL (in patients with MM, 12h post-dose) | 19.0 cells/μL (in patients with MM, 12h post-dose) |

| Mobilization Timeframe | Increase within 2 hours; peak at 12-16h; remains elevated for >24h [7] | Information not specified in search results |

| Patients collecting ≥6×10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% |

| Patients collecting ≥6×10⁶ CD34+ cells/kg in 2 aphereses | 92.5% | 26.2% |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for core experiments as cited in the literature.

In Vitro CXCR4 Receptor Occupancy and Dissociation [7]

- Cell Line: Jurkat cells.

- Incubation: Cells were incubated with this compound at concentrations ranging from 3 nM to 500 nM.

- Duration: Incubations lasted for up to 72 hours to assess long-term occupancy.

- Measurement: Receptor occupancy was measured directly, likely using a flow cytometry-based binding assay with a labeled competitor or antibody. The slow dissociation rate (Kd) was determined from these data.

Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling [7]

- Population: Healthy volunteers and patients with multiple myeloma.

- Dosing: A single subcutaneous dose of this compound at 1.25 mg/kg. Multiple myeloma patients also received prior filgrastim (G-CSF).

- PK Sampling: Blood samples for plasma concentration analysis were collected pre-dose and at multiple time points up to 24 hours (healthy volunteers) or 12 hours (multiple myeloma patients) post-dose.

- PD Sampling: Peripheral blood CD34+ cell counts were measured at the same time points as PK sampling. In healthy volunteers, this was done up to 24 hours; in patients, it was measured pre-motixafortide (after G-CSF) and 12 hours post-motixafortide.

Key Insights and Research Implications

The data reveals several features critical to this compound's clinical success:

- Prolonged Effect Despite Short Half-Life: The disconnect between the short plasma half-life (~2 hours) and the extended PD effect (>24 hours) is a key finding. It is directly explained by the drug's high affinity, slow dissociation from the receptor, and prolonged occupancy [1] [7]. This means the biological effect lasts long after the drug has cleared from the systemic circulation.

- Synergy with G-CSF: this compound is not typically used as a single agent for stem cell mobilization. It demonstrates a strong synergistic effect when combined with G-CSF, resulting in significantly higher CD34+ cell yields than G-CSF alone [4] [5].

- Robust and Consistent Performance: Subgroup analyses from the Phase 3 GENESIS trial indicated that the benefit of this compound was consistent across various patient populations, including those with baseline characteristics and risk factors that would typically predict poor mobilization with G-CSF alone [8].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Aphexda (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 4. This compound and G-CSF to mobilize hematopoietic stem ... [nature.com]

- 5. This compound and G-CSF to mobilize hematopoietic stem cells ... [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of the Binding Mode of the Antineoplastic ... [pmc.ncbi.nlm.nih.gov]

- 7. Prolonged CXCR4 Receptor Occupancy By this compound ... [sciencedirect.com]

- 8. Release Details - Investors | BioLineRx [ir.biolinerx.com]

Motixafortide and Filgrastim Combination Therapy: Clinical Application Notes and Protocols

Introduction and Clinical Significance

Autologous hematopoietic stem cell transplantation (ASCT) remains a cornerstone in the treatment of multiple myeloma, with improved outcomes observed with infusion of optimal CD34+ cell doses (≥5-6×10⁶ cells/kg) [1]. However, a significant challenge persists as 40-50% of patients fail to mobilize sufficient CD34+ hematopoietic stem and progenitor cells (HSPCs) using granulocyte colony-stimulating factor (G-CSF) alone, particularly following modern induction regimens containing lenalidomide [1]. Motixafortide (Aphexda) is a novel, high-affinity cyclic peptide antagonist of CXCR4 that disrupts the CXCR4/CXCL12 axis critical for HSPC retention in bone marrow niches [2]. The phase 3 GENESIS trial demonstrated that the addition of a single dose of this compound to filgrastim significantly enhances the mobilization of CD34+ HSPCs, enabling 92.5% of patients to achieve the collection goal of ≥6×10⁶ CD34+ cells/kg within two apheresis sessions, compared to only 26.2% with placebo plus filgrastim [1]. This protocol outlines the evidence-based application of this combination for optimal HSPC mobilization.

Recommended Dosing and Administration Schedule

The this compound and filgrastim regimen follows a specific, sequential schedule over 4-5 days, culminating in apheresis. Dosing is based on the patient's actual body weight [3] [4].

Table 1: Recommended Dosing Schedule for HSPC Mobilization

| Component | Dosage | Frequency and Route | Timeline | Additional Details |

|---|---|---|---|---|

| Filgrastim (G-CSF) | 10 mcg/kg | Once daily, SC | Days 1-4: Administer for 4 days prior to this compound. Day 5: Administer on the day of apheresis. | Based on patient's actual body weight [4]. |

| This compound | 1.25 mg/kg | Single dose, SC | Evening of Day 4: Administer 10-14 hours prior to the first apheresis session. | A second dose can be given 10-14 hours before a third apheresis, if needed [3] [4]. |

The following diagram illustrates the complete treatment and monitoring workflow from premedication to post-administration observation:

Clinical Efficacy Data from the GENESIS Trial

The pivotal GENESIS trial (NCT03246529) was a phase 3, double-blind, placebo-controlled study that randomized 122 patients with multiple myeloma in a 2:1 ratio to receive either this compound + filgrastim or placebo + filgrastim [1] [2]. The results demonstrated profound superiority of the this compound combination.

Table 2: Efficacy Outcomes from the GENESIS Phase 3 Trial

| Endpoint | This compound + G-CSF | Placebo + G-CSF | P-value |

|---|

| Primary Endpoint: Proportion collecting ≥6×10⁶ CD34+ cells/kg in ≤2 apheresis (Local Lab) | 92.5% | 26.2% | <0.0001 [1] | | Secondary Endpoint: Proportion collecting ≥6×10⁶ CD34+ cells/kg in 1 apheresis (Local Lab) | 88.8% | 9.5% | <0.0001 [1] | | Median Peak Peripheral Blood CD34+ Count | 116.0 cells/µL | 19.0 cells/µL | <0.001 [2] |

Beyond quantity, immunophenotypic and transcriptional profiling revealed that this compound + filgrastim mobilized a higher proportion of immunophenotypically and transcriptionally primitive HSPCs compared to G-CSF mobilization alone, which may have implications for the quality and long-term repopulating potential of the graft [1].

Reconstitution and Administration Protocol

Essential Premedication

To mitigate the risk of hypersensitivity and injection site reactions, a comprehensive premedication regimen must be administered 30-60 minutes before each this compound dose [3] [4] [5]. The required regimen includes:

- H1-antihistamine: Diphenhydramine (12.5 mg IV or 25-50 mg orally) or equivalent.

- H2 blocker: e.g., Famotidine.

- Leukotriene inhibitor: e.g., Montelukast.

- Analgesic: e.g., Acetaminophen (recommended to manage injection site reactions) [4].

Reconstitution Procedure [4] [5]

- Calculate the dose and number of vials based on the patient's actual body weight (1.25 mg/kg). Each vial contains 62 mg.

- Allow vials to reach room temperature (20°C to 25°C/68°F to 77°F) for at least 30 minutes before reconstitution.

- Reconstitute each vial with 2 mL of 0.45% Sodium Chloride Injection, USP. Alternatively, use 1 mL of Sterile Water for Injection, USP, followed by 1 mL of 0.9% Sodium Chloride Injection, USP.

- Gently swirl and invert the vial for up to 3 minutes until completely dissolved. Do not shake.

- Inspect the solution: It should be clear and colorless. Do not use if discolored, cloudy, or containing particulates.

- Storage: Use immediately or store reconstituted solution for up to 24 hours at 2°C-8°C (36°F-46°F) or at room temperature, protected from light.

Administration Instructions [4] [5]

- Withdraw the required volume from the vial(s). If the total volume exceeds 2 mL, divide the dose into multiple syringes.

- Inject subcutaneously into the abdomen (avoiding a 5 cm diameter around the navel), back/side of upper arms, or thighs.

- Rotate injection sites. Ensure subsequent injection sites are at least 2 cm apart from previous ones. Never inject into scar tissue, or reddened/inflamed/swollen skin.

- Monitor patients for one hour post-injection in a setting equipped to manage anaphylaxis and other systemic reactions [4].

Safety and Monitoring Considerations

Management of potential adverse events is critical for the safe administration of this regimen. The most common reactions and their management are summarized below:

Conclusion

The combination of this compound and filgrastim represents a significant advance in hematopoietic stem cell mobilization, effectively addressing the challenge of poor mobilizers in multiple myeloma. The protocol enables the reliable collection of optimal CD34+ cell doses in fewer apheresis sessions, which can streamline the transplant process and potentially reduce the associated economic and logistical burdens. Adherence to the detailed dosing schedule, mandatory premedication regimen, and vigilant post-injection monitoring is essential to maximize efficacy and manage the predictable, yet generally manageable, toxicities associated with this therapy.

References

- 1. This compound and G-CSF to mobilize hematopoietic stem cells ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound and G-CSF to mobilize hematopoietic stem ... [nature.com]

- 3. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 4. highlights of prescribing information [dailymed.nlm.nih.gov]

- 5. Aphexda Dosage Guide [drugs.com]

Motixafortide subcutaneous injection technique

Clinical Application and Mechanism of Action

Motixafortide (brand name Aphexda) is a C-X-C motif chemokine receptor 4 (CXCR4) inhibitor used as a hematopoietic stem cell mobilizer [1]. It is indicated in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma [2] [3] [4].

The drug's mechanism revolves around disrupting the CXCR4/CXCL12 (SDF-1α) axis. This interaction is critical for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche [5]. This compound acts as a potent antagonist of CXCR4, blocking the binding of its ligand, CXCL12. This inhibition releases HSPCs from the bone marrow into the peripheral circulation, facilitating their collection via apheresis [1] [5]. It is a cyclic peptide with high affinity for CXCR4 (Ki = 0.32 nM) and exhibits extended in vivo activity (>48 hours) [6] [7].

The diagram below illustrates this core mechanism and its therapeutic outcome.

Preclinical and Clinical Efficacy Data

The safety and efficacy of this compound in combination with filgrastim are based on the GENESIS trial (NCT03246529), a phase 3, randomized, double-blind, placebo-controlled study [6] [7]. The trial enrolled 122 patients with multiple myeloma, randomized to receive either this compound + G-CSF or placebo + G-CSF.

Table 1: Key Efficacy Endpoints from the GENESIS Phase 3 Trial [6] [7]

| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Result |

|---|

| Primary Endpoint (% patients collecting ≥6.0 x 10⁶ CD34+ cells/kg in ≤2 aphereses) | 92.5% | 26.2% | OR 53.3, p < 0.0001 | | Secondary Endpoint (% patients collecting ≥6.0 x 10⁶ CD34+ cells/kg in 1 apheresis) | 88.8% | 9.5% | OR 118.0, p < 0.0001 | | Peripheral Blood CD34+ Count (median cells/μL after treatment, pre-apheresis) | 116.0 | 19.0 | p < 0.001 |

This compound in combination with filgrastim demonstrated superior mobilization of CD34+ HSPCs, enabling the collection of optimal cell counts for transplant in a significantly higher proportion of patients and in fewer apheresis sessions compared to filgrastim alone [6] [7].

Detailed Subcutaneous Injection Protocol

Required Materials and Reagents

- This compound: 62 mg single-dose vial (lyophilized powder) [2].

- Reconstitution Solution: 0.45% Sodium Chloride Injection, USP. Alternatively: 1 mL Sterile Water for Injection, USP + 1 mL 0.9% Sodium Chloride Injection, USP [2].

- Equipment: Aseptic preparation materials (syringes, needles), alcohol swabs [2].

Pre-Medication Regimen (Critical)

To reduce the risk of hypersensitivity and injection site reactions, premedicate all patients 30 to 60 minutes before each this compound dose with the following [2] [3]:

- H1-antihistamine: e.g., diphenhydramine (12.5 mg IV or 25-50 mg orally).

- H2 blocker: e.g., famotidine.

- Leukotriene inhibitor: e.g., montelukast.

- Analgesic: e.g., acetaminophen (recommended for injection site pain).

Step-by-Step Reconstitution and Administration

1. Preparation

- Remove vial from refrigeration (storage: 2-8°C) and let it reach room temperature (20-25°C or 68-77°F) for at least 30 minutes [2].

- Calculate the dose (1.25 mg/kg of actual body weight), total volume, and number of vials needed [2].

2. Reconstitution

- Using aseptic technique, reconstitute each vial with 2 mL of 0.45% Sodium Chloride Injection at room temperature [2].

- Gently swirl and invert the vial slowly for up to 3 minutes until completely dissolved. Do not shake [2].

- The resulting concentration is 36.5 mg/mL, permitting withdrawal of up to 1.7 mL (62 mg) [2].

- Inspect the solution. It should be clear and colorless. Do not use if discolored, cloudy, or containing particulates [2].

3. Administration

- Withdraw the required volume into a syringe. If the total volume exceeds 2 mL, divide the dose into multiple syringes [2].

- Administer by slow subcutaneous injection (over approximately 2 minutes) into the abdomen (avoiding 5 cm around the navel), back/side of upper arms, or thighs [2] [8].

- Rotate injection sites. Do not inject into scar tissue or areas that are reddened, inflamed, or swollen. If multiple injections are needed, space sites at least 2 cm apart [2].

- Discard any unused portion [2].

4. Post-Administration Monitoring

- Monitor patients for signs and symptoms of hypersensitivity reactions for 1 hour after administration [2] [4].

- Manage injection site reactions with post-dose analgesic and local treatments as needed [2].

Storage of Reconstituted Product

- If not used immediately, the reconstituted solution can be stored either refrigerated (2-8°C) or at room temperature (20-25°C) for up to 24 hours, protected from light. Discard after 24 hours [2].

Pharmacokinetic and Analytical Data

Understanding the drug's properties is key for protocol design. The following table summarizes its PK parameters and analytical method details.

Table 2: Pharmacokinetic and Physicochemical Profile of this compound [2] [9] [1]

| Parameter | Description / Value |

|---|---|

| Time to Peak Plasma (Tmax) | 0.25 - 1.17 hours (following SC injection) |

| Protein Binding | Extensively bound to human plasma proteins (>99%) |

| Apparent Volume of Distribution | 27 L (central compartment) |

| Metabolism | Catabolized by non-specific proteases to smaller peptides and amino acids. |

| Half-life (Effective) | ~2 hours |

| Primary Route of Elimination | Urine (approximately 80% of radiolabeled dose in animal studies; no parent drug detected) |

| Recommended Analytical Method (for PK studies) | LC-MS/MS for simultaneous estimation of this compound and filgrastim in plasma [9]. |

| Chromatographic Column | C18 Waters X-Terra RP-18 (150 x 4.6 mm, 3.5 µm) |

| Ionization Mode | Electrospray Ionization (Positive ion mode) |

Critical Warnings and Safety Protocol

- Anaphylactic Shock and Hypersensitivity Reactions: Occurred in 0.7% of patients in clinical trials, typically 5-30 minutes post-dose [2]. Administration must be in a setting equipped with personnel and therapies for immediate treatment of anaphylaxis [2] [4].

- Injection Site Reactions: Very common (73% of patients); symptoms include pain, erythema, pruritus, bruising, and induration. Premedication with an analgesic is recommended [2] [6].

- Tumor Cell Mobilization: this compound may mobilize tumor cells from the marrow. The effect of reinfusing these cells is unknown. The drug is not for use in patients with leukemia [2].

- Leukocytosis: Increased circulating leukocytes are an expected pharmacologic effect. Monitor white blood cell counts [2].

- Embryo-Fetal Toxicity: May cause fetal harm. Advise women of reproductive potential to use effective contraception during and for 8 days after the final dose [2].

Key Considerations for Clinical/Research Use

- Dosing Schedule: Administer after filgrastim (10 mcg/kg) has been given daily for 4 days. The this compound dose is given 10-14 hours before the first apheresis session. A second dose can be given 10-14 hours before a third apheresis, if needed [2] [8].

- Dose Calculation: Based on actual body weight. No dosage adjustments are provided for hepatic or renal impairment [2] [8].

- Combination Therapy Essential: The mobilizing effect is achieved through the synergistic action of this compound and filgrastim. The filgrastim schedule should be strictly followed [2] [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do... [dailymed.nlm.nih.gov]

- 3. This compound: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]

- 4. This compound (Aphexda) - Medical Clinical Policy Bulletins [aetna.com]

- 5. Innovations in hematopoietic stem-cell mobilization: a review ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound and G-CSF to mobilize hematopoietic stem ... [nature.com]

- 7. This compound and G-CSF to mobilize hematopoietic stem cells ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 9. Development and Validation of the LC-MS/MS Method ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Motixafortide Premedication to Mitigate Hypersensitivity Reactions

Executive Summary

Motixafortide (Aphexda) is a novel CXCR4 inhibitor recently approved by the FDA for hematopoietic stem cell mobilization in multiple myeloma patients undergoing autologous stem cell transplantation. While demonstrating superior efficacy in stem cell collection, this compound administration is associated with a high incidence of hypersensitivity reactions and injection site adverse events. This document provides detailed protocols for premedication regimens that have proven effective in substantially reducing the frequency and severity of these reactions, based on clinical evidence from the phase 3 GENESIS trial and recent clinical research. Implementation of these optimized premedication protocols is essential for improving patient tolerance, adherence to treatment, and overall experience during the stem cell mobilization process.

Introduction to this compound and Hypersensitivity Concerns

Drug Overview and Mechanism

This compound is a cyclic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4) with high binding affinity (Kᵢ = 0.32 nM) and extended receptor occupancy (>72 hours) [1] [2]. By blocking the interaction between CXCR4 and its ligand CXCL12 (SDF-1α), this compound disrupts the CXCR4/CXCL12 axis that normally anchors hematopoietic stem cells within the bone marrow niche [1] [3]. This mechanism rapidly mobilizes CD34+ hematopoietic stem and progenitor cells into peripheral blood, facilitating collection for autologous transplantation [2]. In the pivotal GENESIS trial, this compound in combination with filgrastim demonstrated remarkable efficacy, enabling 92.5% of multiple myeloma patients to collect ≥6×10⁶ CD34+ cells/kg within two apheresis procedures compared to only 26.2% with placebo plus filgrastim [2].

Hypersensitivity and Injection Site Reactions

Despite its efficacy, this compound administration is frequently associated with transient adverse events characterized by hypersensitivity reactions and injection site manifestations [4] [5]. These reactions typically include:

- Injection site reactions: Pain, erythema, pruritus, and irritation [4] [6]

- Systemic hypersensitivity symptoms: Flushing, rash, pruritus, and rarely more severe manifestations [4] [5] While these reactions are typically self-limiting and rarely require hospitalization, they significantly impact patient quality of life and treatment experience [4]. Without appropriate premedication, clinical trials observed these reactions in up to 90.9% of patients receiving this compound [5].

Evidence-Based Premedication Regimens

FDA-Recommended Premedication Protocol

Based on efficacy demonstrated during the GENESIS trial, the FDA-approved prescribing information for this compound mandates premedication with a three-drug regimen [6]:

- H1 antihistamine (e.g., loratadine, diphenhydramine, or equivalent)

- H2 blocker (e.g., famotidine, ranitidine, or equivalent)

- Leukotriene inhibitor (e.g., montelukast)

This combination should be administered approximately 30-60 minutes prior to this compound injection [5] [6]. Additionally, the original product insert recommends initiating daily loratadine (a common H1 antihistamine) three days before this compound treatment, though clinical practice has evolved beyond this baseline recommendation [4].

Enhanced Premedication Protocol (MF-DEX)

Recent clinical research presented at the American Society of Hematology (ASH) 2024 meeting has demonstrated superior efficacy with an enhanced premedication protocol designated "MF-DEX" [4]. This regimen builds upon the FDA-recommended approach through the addition of:

- Dexamethasone: A single low dose of this corticosteroid added to the premedication regimen

- Extended montelukast: A five-day regimen of daily montelukast rather than single-dose administration

This enhanced approach was developed proactively by clinicians at Fox Chase Cancer Center who observed significant reactions even with the product insert recommendations [4]. The rationale for dexamethasone incorporation stemmed from successful management of similar reactions with daratumumab, another biologic agent used in multiple myeloma treatment [4].

Comparative Efficacy of Premedication Strategies

Clinical Trial Data Analysis

Table 1: Comparative Efficacy of Different Premedication Regimens in Preventing this compound-Associated Adverse Events

| Premedication Regimen | Patient Population | Any Grade Hypersensitivity AEs | Grade ≥3 Hypersensitivity AEs | Any Grade Injection Site AEs | Grade ≥3 Injection Site AEs |

|---|---|---|---|---|---|

| Single-agent H1 blocker [5] | GENESIS Trial (N=22) | 90.9% | 27.0%* | 95.5% | 27.0%* |

| Combination H1+H2+Leukotriene Inhibitor [5] | GENESIS Trial (N=10) | 20.0% | 0% | 80.0% | 0% |

| MF-DEX Protocol [4] | Fox Chase Analysis (N=16) | Significantly Reduced | 0% | Significantly Reduced | 0% |

| Placebo + G-CSF [5] | GENESIS Trial (N=14) | 20-25% | Not Reported | Not Reported | Not Reported |

*Represents combined moderate-severe hypersensitivity and injection site reactions

The implementation of combination premedication in the GENESIS trial resulted in a dramatic reduction in hypersensitivity adverse events from 90.9% to 20.0%, bringing the incidence rate down to levels comparable with the placebo group [5]. Similarly, the enhanced MF-DEX protocol eliminated grade 3 reactions entirely and substantially improved overall reaction profiles [4].

Timing and Administration Considerations

The optimal timing for premedication administration is approximately 30-60 minutes before this compound injection [5]. This timing ensures peak pharmacologic activity during this compound administration while maintaining protective effects through the drug's initial distribution phase. For the extended montelukast component of the MF-DEX protocol, administration should begin several days before this compound treatment to establish adequate tissue coverage [4].

Detailed Experimental Protocols

Premedication Administration Workflow

Diagram 1: Premedication administration workflow with optional enhanced protocol components

Hypersensitivity Monitoring Protocol

Clinical trials implemented rigorous monitoring protocols to detect and manage potential hypersensitivity reactions [5]. The recommended monitoring strategy includes:

- Direct observation: Patients should be closely monitored for signs and symptoms of hypersensitivity for at least 30-60 minutes following this compound injection

- Assessment parameters: Regular evaluation of vital signs, injection site examination, and inquiry regarding systemic symptoms

- Grade-based management: Predefined interventions based on reaction severity using CTCAE criteria

- Emergency preparedness: Availability of equipment and medications to manage anaphylaxis, though no cases have been reported in clinical trials [5]

Mechanism of Premedication Action

Diagram 2: Proposed mechanism of this compound-induced hypersensitivity and pharmacologic targets

Discussion and Future Directions

The evolution of this compound premedication strategies represents a significant advancement in supportive care for patients undergoing stem cell mobilization. The dramatic reduction in hypersensitivity reactions from >90% to approximately 20% through combination premedication has substantially improved the patient experience without compromising the drug's exceptional efficacy in stem cell collection [4] [5].

The multimodal approach of targeting different inflammatory pathways simultaneously—histamine-mediated effects through H1 and H2 blockade, leukotriene-mediated inflammation through leukotriene inhibition, and broader inflammatory cascades through corticosteroids—appears synergistic in clinical practice [4] [5]. This comprehensive blockade of multiple inflammatory mediators explains the superior efficacy compared to single-agent approaches.

Future research directions include:

- Optimizing corticosteroid dosing: Determining the minimal effective dexamethasone dose to minimize steroid-related side effects [4]

- Alternative steroid-sparing agents: Investigating other anti-inflammatory agents for patients with contraindications to corticosteroids [4]

- Extended monitoring data: Collecting long-term outcomes from larger patient populations treated with enhanced premedication protocols [4]

- Biomarker identification: Discovering potential biomarkers to identify patients at highest risk for hypersensitivity reactions who would benefit most from enhanced prophylaxis

Conclusion

The implementation of evidence-based premedication regimens is essential for the safe and tolerable administration of this compound in multiple myeloma patients undergoing stem cell mobilization. The combination of H1 antihistamine, H2 blocker, and leukotriene inhibitor—as approved by the FDA—represents the minimum standard of care, with emerging evidence supporting the additional benefit of dexamethasone and extended montelukast administration. These protocols have successfully transformed this compound administration from a treatment frequently associated with significant hypersensitivity reactions to one that is generally well-tolerated, thereby preserving the drug's important role in optimizing stem cell collection efficiency for autologous transplantation.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound and G-CSF to mobilize hematopoietic stem cells ... [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. New Protocol Reduces Side Effects In Use of Key Drug for ... [foxchase.org]

- 5. Use of Combination Premedication Prior to this compound ... [ash.confex.com]

- 6. FDA Approved Aphexda, in Combination With Filgrastim, to ... [jhoponline.com]

Motixafortide CD34+ cell collection timing

Clinical Evidence and Efficacy Data

The primary evidence for motixafortide's application comes from the Phase 3 GENESIS trial, a randomized, double-blind, placebo-controlled, multicenter study [1]. The trial was designed to assess the superiority of this compound + G-CSF over placebo + G-CSF for mobilizing CD34+ hematopoietic stem and progenitor cells (HSPCs) in patients with multiple myeloma undergoing autologous stem cell transplantation (ASCT).

The following table summarizes the key efficacy endpoints from the GENESIS trial [1]:

| Efficacy Endpoint | This compound + G-CSF | Placebo + G-CSF | Result (Odds Ratio, OR) |

|---|---|---|---|

| Primary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg within two aphereses | 92.5% | 26.2% | OR: 53.3 (95% CI: 14.12–201.33), P < 0.0001 |

| Key Secondary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg in one apheresis | 88.8% | 9.5% | OR: 118.0 (95% CI: 25.36–549.35), P < 0.0001 |

Post-hoc analyses of the GENESIS trial further confirmed that the benefit of this compound was consistent across various patient subgroups, including those with baseline characteristics and risk factors typically associated with impaired stem cell mobilization [2].

Collection Timing and Pharmacodynamics

The timing of apheresis following this compound administration is critical and is based on its unique pharmacodynamic properties.

- Mechanism of Action: this compound is a novel cyclic peptide that acts as a high-affinity antagonist of the CXCR4 receptor. By blocking the CXCR4/CXCL12 axis, it disrupts the retention signals that keep HSPCs anchored in the bone marrow niche, leading to their rapid mobilization into the peripheral blood [1] [3].

- Extended Activity: A key differentiator of this compound is its long receptor occupancy and extended in vivo activity. Phase 1 data showed that a single subcutaneous injection leads to complete CXCR4 receptor occupancy starting at a plasma concentration of 3 nM, resulting in a sustained mobilization of CD34+ cells for over 24 hours [2]. This provides a wider window for performing apheresis compared to other agents.

The diagram below illustrates the mobilization and collection workflow based on the GENESIS trial protocol and pharmacodynamic data.

Detailed Clinical Protocol

This section outlines a detailed clinical protocol for using this compound based on the GENESIS trial and prescribing information [1] [2].

Patient Population and Pre-Treatment Considerations

- Indication: this compound is indicated in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells for collection and subsequent autologous transplantation in patients with multiple myeloma.

- Pre-assessment: Standard pre-collection medical evaluations (e.g., cardiac, renal) should be performed per institutional guidelines for autologous stem cell collection candidates.

Step-by-Step Administration and Collection

- G-CSF Priming: Administer G-CSF (filgrastim) at 10 mcg/kg subcutaneously daily for 4 consecutive days [1] [2].

- Premedication (Critical): Approximately 30-60 minutes before this compound administration, premedicate with a triple drug regimen to reduce the risk of hypersensitivity reactions and an analgesic (e.g., acetaminophen) for injection site pain [2]. The triple regimen includes:

- An H1-antihistamine (e.g., diphenhydramine).

- An H2 blocker (e.g., famotidine).

- A leukotriene inhibitor (e.g., montelukast).

- This compound Administration: On the evening of Day 4 (after the 4th dose of G-CSF), administer This compound at a dose of 1.25 mg/kg subcutaneously. The most common injection sites are the abdomen or thigh [2].

- Apheresis Timing: Initiate apheresis approximately 10 to 12 hours after the this compound injection. The extended pharmacodynamic activity of this compound provides a wide window for collection [1] [2].

Safety and Tolerability

This compound, in combination with G-CSF, was generally safe and well-tolerated in the GENESIS trial. The most common adverse reactions are summarized below [1] [2]:

| Adverse Reaction | Incidence (this compound + G-CSF) | Characteristics and Management |

|---|---|---|

| Injection Site Reactions | 73% (Pain: 53%, Erythema: 27%, Pruritus: 24%) | Mostly Grade 1/2; severe in 9%. Transient. Use analgesic premedication and local treatments. |

| Systemic Reactions | Pruritus (38%), Flushing (33%), Back Pain (21%) | Managed with standard supportive care. |

| Anaphylaxis & Hypersensitivity | Reported | WARNING: Can be life-threatening. Mandatory premedication and administration in a monitored setting. |

| Tumor Cell Mobilization | Potential Risk | Not for use in patients with leukemia. Effect of reinfused tumor cells in myeloma is not well-studied. |

| Leukocytosis | Expected | Due to combination with G-CSF. Monitor white blood cell counts. |

| Embryo-Fetal Toxicity | Based on Mechanism | Can cause fetal harm. Verify pregnancy status and advise effective contraception. |

A study from Fox Chase Cancer Center suggests that adding 8 mg IV dexamethasone to the standard premedication regimen may further reduce hypersensitivity and injection site reactions while maintaining optimal stem cell collection [3].

Analytical Methods for CD34+ Cell Assessment

Accurate enumeration of CD34+ cells is crucial for determining the timing and endpoint of apheresis.

- Flow Cytometry: The standard method for quantifying CD34+ cells in peripheral blood and the apheresis product is flow cytometry, following established guidelines like the ISHAGE protocol [4].

- Potency Assays: For advanced therapy applications, potency assays that measure biological activity beyond simple cell counting are being developed. One validated approach quantifies Vascular Endothelial Growth Factor (VEGF) secretion from CD34+ cells using an automated ELISA system (e.g., ELLA), as VEGF is a key mediator of the angiogenic mechanism of action for these cells [5].

Conclusion

This compound represents a paradigm shift in hematopoietic stem cell mobilization. The clinical protocol, centered on a single injection after G-CSF priming followed by apheresis within a 10-12 hour window, enables the vast majority of multiple myeloma patients to rapidly collect optimal CD34+ cell doses. This efficiency can significantly reduce the need for multiple apheresis sessions, benefiting both healthcare resource utilization and the patient experience.

References

- 1. This compound and G-CSF to mobilize hematopoietic stem cells ... [pmc.ncbi.nlm.nih.gov]

- 2. Release Details - Investors | BioLineRx [ir.biolinerx.com]

- 3. This compound Increases Stem Cell Collection [healthtree.org]

- 4. Evaluation of CD34+ Cell Count at Different Time Points ... [brieflands.com]

- 5. Validation of a potency assay for CD34 + cell based therapy [nature.com]

Comprehensive Application Notes and Protocols for Motixafortide in Hematopoietic Stem Cell Mobilization and Apheresis Optimization

Introduction to Motixafortide and Its Role in Stem Cell Mobilization

This compound (commercially known as Aphexda) represents a significant advancement in hematopoietic stem cell (HSC) mobilization for patients with multiple myeloma undergoing autologous stem cell transplantation. As a novel CXCR4 antagonist with high binding affinity and extended in vivo activity, this compound addresses a critical clinical challenge: the inability to collect sufficient CD34+ HSCs for transplantation in a substantial proportion of patients. The drug's mechanism centers on disrupting the CXCR4/CXCL12 axis, a primary pathway responsible for retaining stem cells within the bone marrow niche. When combined with granulocyte colony-stimulating factor (G-CSF), this compound demonstrates superior mobilization efficacy compared to traditional regimens, potentially transforming clinical approaches to stem cell collection and transplantation [1] [2].

The clinical significance of this compound lies in its ability to increase the efficiency and predictability of HSC collection. Prior to its development, approximately 15-30% of multiple myeloma patients eligible for transplantation failed to mobilize adequate CD34+ cells using conventional methods, potentially excluding them from this potentially curative treatment approach. By optimizing the apheresis procedure through enhanced stem cell mobilization, this compound enables more patients to proceed to transplantation while potentially reducing the resource-intensive apheresis sessions required for cell collection [1].

Mechanism of Action: CXCR4 Inhibition and Stem Cell Mobilization

Biological Pathway of Hematopoietic Stem Cell Retention and Mobilization

The CXCR4/CXCL12 biological axis serves as a fundamental mechanism regulating the retention and release of hematopoietic stem cells from bone marrow to peripheral circulation. CXCL12 (stromal-derived factor-1α), produced by bone marrow stromal cells, binds to its receptor CXCR4 expressed on HSCs, creating a retention signal that anchors these cells within the marrow microenvironment. This interaction is crucial for maintaining stem cell quiescence and regulating hematopoietic homeostasis under physiological conditions [3] [4].

This compound functions as a competitive CXCR4 antagonist that binds with high affinity (Ki = 0.32 nM) to the receptor, effectively blocking CXCL12 binding and subsequent downstream signaling. This inhibition disrupts the retention signals, allowing HSCs to detach from the marrow stroma and migrate into peripheral blood. The drug's cyclic peptide structure contributes to its extended receptor occupancy and sustained pharmacodynamic effects, maintaining mobilization activity for over 48 hours after administration. When combined with G-CSF, which works through complementary mechanisms to expand the stem cell pool and modify marrow microenvironment, the two agents produce a synergistic mobilization effect that significantly enhances stem cell yields compared to either agent alone [2] [4].

Figure 1: Mechanism of CXCR4 inhibition by this compound. The drug competitively blocks CXCL12 binding to CXCR4, disrupting stem cell retention signals and enabling migration to peripheral blood.

Comparative Pharmacological Profile

This compound exhibits several distinct pharmacological advantages over earlier generation CXCR4 inhibitors. Its nanomolar binding affinity (Ki = 0.32 nM) represents a significant improvement compared to other agents in this class, resulting in more complete receptor blockade and enhanced mobilization efficiency. Additionally, the drug demonstrates prolonged receptor occupancy, maintaining therapeutic activity for extended periods that support once-daily dosing while enabling flexible scheduling of apheresis procedures. Preclinical and clinical studies have also demonstrated that this compound mobilizes a higher proportion of primitive hematopoietic stem cells with enhanced engraftment potential compared to other mobilizing agents, potentially translating to improved transplant outcomes [2].

Clinical Evidence and Efficacy Data

GENESIS Phase 3 Trial Design and Outcomes

The GENESIS trial (NCT03246529) served as the pivotal phase 3 study supporting this compound's regulatory approval. This prospective, double-blind, placebo-controlled, multicenter study enrolled 122 adult patients with multiple myeloma across 18 sites in five countries. Patients were randomized in a 2:1 ratio to receive either This compound (1.25 mg/kg) plus G-CSF or placebo plus G-CSF for HSC mobilization prior to autologous transplantation. The study population included patients across a wide age range (18-78 years) who had undergone initial induction therapy, with demographics well-balanced between treatment arms [2].

The trial employed rigorous endpoints to evaluate mobilization efficacy. The primary endpoint measured the proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg within two apheresis procedures, while the key secondary endpoint assessed achievement of this target in just one apheresis session. These thresholds were selected based on established clinical standards indicating that transplantation with ≥5-6 × 10⁶ CD34+ cells/kg correlates with improved engraftment kinetics, disease-free survival, and overall survival compared to lower cell doses [1] [2].

Table 1: Efficacy Outcomes from GENESIS Phase 3 Trial [2]

| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Statistical Significance |

|---|---|---|---|

| Primary: ≥6×10⁶ CD34+ cells/kg in ≤2 apheresis | 92.5% | 26.2% | OR 53.3, 95% CI 14.12-201.33, P<0.0001 |

| Secondary: ≥6×10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | OR 118.0, 95% CI 25.36-549.35, P<0.0001 |

| Median CD34+ cells/kg collected in 1 apheresis | 10.8 × 10⁶ | 2.25 × 10⁶ | Not reported |

| Patients achieving minimum threshold (≥2×10⁶ CD34+ cells/kg) | Not reported | Not reported | Not reported |

Comparative Effectiveness Analysis

The GENESIS trial included a prospectively enrolled comparator cohort of patients mobilized with plerixafor plus G-CSF, enabling preliminary comparative assessment. While not a randomized head-to-head comparison, the results suggested potential advantages for this compound in mobilization efficiency. Additionally, sophisticated immunophenotypic and transcriptional profiling of collected CD34+ cells demonstrated that this compound mobilized a higher proportion of primitive hematopoietic stem cells with enhanced multilineage potential and self-renewal capacity compared to other mobilization strategies. These findings suggest potential qualitative advantages beyond quantitative cell counts that might translate to improved engraftment kinetics and long-term hematopoietic recovery, though further validation is needed [2].

Detailed Experimental Protocols

Complete Mobilization and Apheresis Protocol

The This compound mobilization regimen involves precise sequencing with G-CSF administration and apheresis procedures. The following protocol is adapted from the GENESIS trial and prescribing information, representing the standardized approach for optimal stem cell collection [3] [4]:

- Days 1-4: Administer filgrastim (G-CSF) at 10 mcg/kg subcutaneously once daily each morning.

- Day 4: Approximately 10-14 hours before the scheduled first apheresis session (typically in the evening), administer This compound at 1.25 mg/kg subcutaneously. Dosing is based on actual body weight.

- Day 5: Conduct first apheresis procedure in the morning. Continue G-CSF administration 1 hour prior to apheresis.

- Day 6: If needed based on collected cell count, conduct second apheresis. Continue G-CSF administration.

- Day 7-8: If additional collection is required, a second dose of this compound may be administered 10-14 hours before the third apheresis session.

Figure 2: Clinical workflow for this compound mobilization and apheresis procedure. The protocol emphasizes precise timing between drug administration and stem cell collection.

Premedication and Supportive Care Protocol

To mitigate potential hypersensitivity reactions and injection site adverse effects, a comprehensive premedication regimen is recommended 30-60 minutes before each this compound administration [3] [4]:

- H1-antihistamine: Diphenhydramine 12.5 mg IV or 25-50 mg orally, or equivalent alternative

- H2-antihistamine: Famotidine or equivalent

- Leukotriene inhibitor: Montelukast or equivalent

- Analgesic/antipyretic: Acetaminophen or equivalent

Additionally, specific administration techniques are critical for optimizing tolerability. Each injection volume should not exceed 2 mL, requiring division into multiple syringes for doses exceeding this volume. Injection sites should be rotated and administered into the abdomen (avoiding 5 cm around the navel), back or side of upper arms, or thighs. Injections should be administered slowly over approximately 2 minutes and not into scar tissue or areas with local skin reactions [3].

Drug Reconstitution and Preparation Protocol

This compound requires careful reconstitution procedures to maintain drug stability and potency [4]:

- Remove vial from refrigeration and allow to reach room temperature (20-25°C) for at least 30 minutes

- Reconstitute each 62 mg vial with 2 mL of 0.45% Sodium Chloride Injection, resulting in a concentration of 36.5 mg/mL

- Alternatively, reconstitute with 1 mL Sterile Water for Injection followed by 1 mL 0.9% Sodium Chloride Injection

- Gently swirl and invert vial for up to 3 minutes until powder is completely dissolved

- Inspect reconstituted solution: it should appear clear and colorless without particulate matter

- Discard if solution is discolored, cloudy, or contains visible particulates

- Withdraw required dosage volume based on patient's actual body weight

- If volume exceeds 2 mL, divide into multiple syringes for separate injection sites

Reconstituted solution may be stored refrigerated (2-8°C) or at room temperature for up to 24 hours protected from light.

Safety Profile and Adverse Event Management

Comprehensive Adverse Event Characterization

Understanding the safety profile of this compound is essential for protocol optimization and risk mitigation. Clinical trial data demonstrates a consistent pattern of predominantly transient adverse events, with injection site reactions representing the most frequently observed effects [2] [4].

Table 2: Adverse Events Associated with this compound in Combination with G-CSF [2] [4]

| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Characteristics and Management |

|---|---|---|---|

| Injection Site Pain | 53% | 7% | Typically mild to moderate, transient; premedication with analgesics recommended |

| Pruritus | 38% | 11% | Often generalized; responsive to antihistamines |

| Flushing | 33% | 7% | Transient, typically resolves without intervention |

| Injection Site Erythema | 27% | Not reported | Localized to injection site; rotates sites for subsequent doses |

| Injection Site Pruritus | 24% | Not reported | Localized; responsive to topical corticosteroids if needed |

| Back Pain | 21% | Not reported | Usually transient; managed with standard analgesics |

| Paresthesia | 19% | Not reported | Transient sensory symptoms; typically self-limiting |

| Rash | 16% | Not reported | Various morphologies; monitor for progression |

| Hypokalemia | 15% | 4.3% | Monitor electrolytes; supplementation as needed |

| Nausea | 14% | Not reported | Usually mild; antiemetics if symptomatic |

| Urticaria | 14% | 1.1% | Responsive to antihistamines; monitor for anaphylaxis |